N-benzyl-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
N-benzyl-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic acetamide derivative characterized by a complex structure featuring:
- A benzyl group attached to the acetamide nitrogen.
- A 2,6-dimethylphenoxy substituent at the α-position of the acetamide backbone.
- A 1,1-dioxidotetrahydrothiophen-3-yl group (tetrahydrothiophene sulfone) as the second nitrogen substituent.
Properties
Molecular Formula |
C21H25NO4S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-benzyl-2-(2,6-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H25NO4S/c1-16-7-6-8-17(2)21(16)26-14-20(23)22(13-18-9-4-3-5-10-18)19-11-12-27(24,25)15-19/h3-10,19H,11-15H2,1-2H3 |
InChI Key |
LZONWBVYQAKVTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-benzyl-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a novel compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N2O4S, with a molecular weight of approximately 420.49 g/mol. The compound features several functional groups that may influence its biological interactions:
- Benzyl Group : Enhances lipophilicity and may facilitate membrane permeability.
- Dimethylphenoxy Moiety : Potentially contributes to antioxidant activity.
- Tetrahydrothiophene Ring with Dioxido Substituent : May interact with various biological targets.
Antioxidant Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antioxidant properties . The presence of the dimethylphenoxy group is hypothesized to be crucial in scavenging free radicals and reducing oxidative stress in biological systems.
Anti-inflammatory Properties
Research suggests that this compound may possess anti-inflammatory effects , which are common in compounds featuring thiophene rings. The structural characteristics allow for potential interactions with inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzyl Group : Reacting benzyl chloride with an appropriate amine.
- Introduction of the Dimethylphenoxy Group : Utilizing phenolic reactions to attach the dimethylphenoxy moiety.
- Synthesis of the Tetrahydrothiophene Ring : Employing dioxido reactions to form the thiophene structure.
- Final Acetylation : Conjugating the components to form the acetamide structure.
Case Studies and Research Findings
Several studies have explored related compounds to understand their biological activities better. A comparative analysis is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzylacetamide | Benzyl and acetamide | Moderate analgesic activity |
| 2-(2,6-dimethylphenoxy)acetic acid | Phenoxy group | Antioxidant properties |
| N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide | Thiophene and acetamide | Antimicrobial properties |
These comparisons highlight how structural variations can influence biological activity and suggest pathways for further research into this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substitutions, biological activity, and physicochemical properties.
N-Benzyl-2-(2,6-dichlorophenoxy)acetamide
- Structural Differences: Replaces the 2,6-dimethylphenoxy group with a 2,6-dichlorophenoxy moiety and lacks the sulfone-containing tetrahydrothiophene ring.
- Exhibits stronger hydrogen-bonding capacity due to the electronegative chlorine substituents, enhancing crystallinity and packing stability .
- Activity : Chlorine atoms may improve antimicrobial activity but increase toxicity risks compared to methyl groups .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Differences : Features a thiazole ring instead of the tetrahydrothiophene sulfone group.
- Key Findings: Thiazole’s nitrogen and sulfur atoms enhance coordination with metal ions, making it suitable for catalytic or ligand-based applications .
- Activity : Structural analogs show promise in C–H functionalization reactions due to directing-group capabilities .
N-Benzyl-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide
- Structural Differences: Incorporates an indole core substituted with a 4-chlorobenzoyl group, diverging from the phenoxy-sulfone architecture.
- Key Findings :
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Structural Differences: Chloroacetamide backbone with diethylphenyl and methoxymethyl groups; lacks aromatic phenoxy or sulfone substituents.
- Key Findings :
Key Structural-Activity Relationships (SAR)
2,6-Dichlorophenoxy () increases electronegativity and hydrogen-bonding capacity but may raise toxicity .
Sulfone vs. Thioether Groups: The 1,1-dioxidotetrahydrothiophene group in the target compound improves solubility and metabolic stability compared to non-oxidized thioether analogs .
N-Substituents :
- Benzyl groups enhance aromatic interactions in target binding, while thiazole or indole rings introduce heterocyclic diversity for specialized applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
